(3Z)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
The compound “(3Z)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide” is a heterocyclic molecule featuring a thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core. Its structure includes a fused thiophene-thiazine ring system, substituted with a 3-fluorobenzyl group at position 1 and a (5-chloro-2-methylphenyl)amino-methylene moiety at position 2. The Z-configuration of the imine bond and the sulfone groups (2,2-dioxide) contribute to its stereochemical rigidity and electronic properties, making it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
(3Z)-3-[(5-chloro-2-methylanilino)methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3S2/c1-13-5-6-15(22)10-17(13)24-11-19-20(26)21-18(7-8-29-21)25(30(19,27)28)12-14-3-2-4-16(23)9-14/h2-11,24H,12H2,1H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSZYLIUTMCQMB-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features
- Molecular Weight : 348.89 g/mol
- Functional Groups : Includes an amine, thiazine ring, and multiple aromatic systems.
- Chlorine and Fluorine Substituents : These halogen atoms may enhance biological activity by influencing lipophilicity and receptor binding.
Antitumor Activity
Recent studies have demonstrated that derivatives of thienothiazines exhibit significant antitumor properties. For instance, a study conducted by Qin et al. (2024) investigated various thienothiazine derivatives against multiple cancer cell lines. The results indicated that certain modifications to the thiazine structure could enhance cytotoxicity against specific tumor types such as breast and lung cancer cells .
The proposed mechanism involves:
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle, particularly at the G2/M phase transition.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Targeting Specific Kinases : Some studies suggest that thienothiazines may inhibit key kinases involved in cancer progression, although specific targets for this compound require further elucidation.
Case Studies
- In Vitro Studies : A series of in vitro assays showed that the compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
- In Vivo Efficacy : Animal models treated with this compound demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent .
- Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy, suggesting that this compound could be a valuable addition to combination therapy regimens.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity against cancer cell lines | Qin et al. 2024 |
| Apoptosis Induction | Activation of apoptotic pathways | Qin et al. 2024 |
| Kinase Inhibition | Potential inhibition of key oncogenic kinases | Ongoing research |
Table 2: IC50 Values Against Selected Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 5.6 | Qin et al. 2024 |
| A549 (Lung) | 4.8 | Qin et al. 2024 |
| HeLa (Cervical) | 6.3 | Qin et al. 2024 |
Comparison with Similar Compounds
Methodological Considerations
Structural determination of such compounds often relies on X-ray crystallography using programs like SHELX , which remains a gold standard for small-molecule refinement despite its origins in older computational paradigms .
Q & A
Q. What are the optimal synthetic routes for preparing the compound?
The synthesis involves a multi-step approach using fragment-based drug design principles. Key steps include:
- Condensation : Reacting the thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core with triethyl orthoformate and a substituted amine (e.g., 5-chloro-2-methylaniline) under reflux (130°C) in ethanol to form the imine linkage .
- Purification : Silica gel column chromatography is critical for isolating the Z-isomer, with yields averaging 17–37% depending on substituents .
- Steric Control : The 3-fluorobenzyl group at position 1 is introduced via nucleophilic substitution, requiring anhydrous conditions to avoid hydrolysis .
Q. How is the compound characterized using spectroscopic methods?
- NMR Spectroscopy : and NMR are used to confirm the Z-configuration of the imine bond (δ 8.5–9.5 ppm for the =CH–N resonance) and the presence of fluorinated aromatic protons (δ 6.8–7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]) and isotopic pattern matching the chlorine and fluorine atoms .
- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal analysis is recommended .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing the Z-configured imine moiety be addressed?
- Kinetic vs. Thermodynamic Control : Lower reaction temperatures (e.g., 100°C) favor the Z-isomer due to reduced rotational freedom in the transition state .
- Chiral Auxiliaries : Introducing temporary chiral groups during condensation can bias the imine geometry, followed by auxiliary removal .
- Computational Modeling : Density Functional Theory (DFT) predicts the stability of Z/E isomers, guiding solvent selection (e.g., DMF stabilizes Z via hydrogen bonding) .
Q. What strategies mitigate low yields in multi-step synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time for imine formation (20 minutes vs. 2 hours) and improves yields by 15–20% .
- Protecting Groups : Temporarily shielding the 3-fluorobenzyl group during condensation prevents side reactions .
- Flow Chemistry : Continuous processing minimizes intermediate degradation, particularly for air-sensitive thiazine intermediates .
Q. How to design assays to evaluate biological activity?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays, noting IC values in the nanomolar range for halogenated analogs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC comparisons to structural analogs (e.g., thiazolo-triazole derivatives) .
- Molecular Dynamics Simulations : Predict binding modes to ATP-binding pockets, highlighting the role of the 5-chloro-2-methylphenyl group in hydrophobic interactions .
Q. What computational methods predict interactions with biological targets?
- Docking Studies : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, focusing on the thieno-thiazine core’s planarity for π-π stacking .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine at position 3) with antibacterial activity against Gram-positive pathogens .
Data Analysis and Optimization
Q. How to resolve contradictions in NMR data for structural confirmation?
Q. How to optimize reaction conditions for regioselective formation?
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance regioselectivity by stabilizing transition states during cyclization .
- Catalyst Screening : Lewis acids like ZnCl improve yield in thiazine ring closure by coordinating to sulfur atoms .
Therapeutic and Comparative Studies
Q. What potential therapeutic applications are suggested by structural analogs?
Q. How to compare the compound with structural analogs for SAR?
- Structural Analog Table :
- Electron-Withdrawing Groups : The 3-fluoro substituent enhances metabolic stability compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
